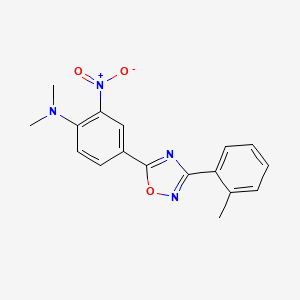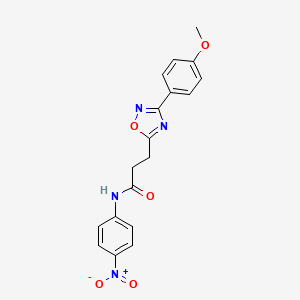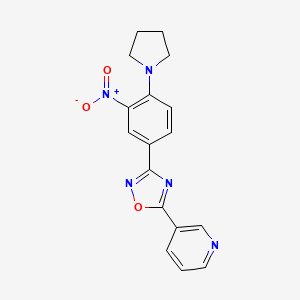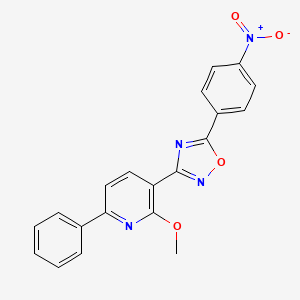
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as CYCLOPS, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in scientific research, specifically in the area of neuroscience. CYCLOPS has been shown to exhibit promising results in the treatment of various neurological disorders, making it a potential candidate for future drug development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the modulation of ion channels in the brain. Specifically, this compound has been shown to selectively inhibit the activity of the voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce the excitability of neurons, leading to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include the modulation of ion channel activity, the reduction of neuronal excitability, and the inhibition of neurotransmitter release. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for further research.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide in lab experiments include its high purity, high yield, and low toxicity profile. Additionally, this compound has been extensively studied, making it a well-characterized compound for further research. However, there are some limitations associated with using this compound in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions that could be explored in the study of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of other neurological disorders. Finally, the development of novel delivery methods for this compound could also be explored to improve its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-2-aminobenzamide in the presence of a coupling agent. The resulting compound is then purified using various chromatographic techniques. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for further research.
Scientific Research Applications
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has the potential to modulate the activity of ion channels in the brain, making it a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.
properties
IUPAC Name |
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZTXNJBOCLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)


![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)








